molecular formula C26H24N4O3 B604906 JNc-440

JNc-440

Cat. No.: B604906
M. Wt: 440.5 g/mol
InChI Key: VMRVWMQQRPXUQU-UHFFFAOYSA-N
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Description

JNc-440 is a potent antihypertensive agent that enhances the interaction between transient receptor potential vanilloid subtype 4 (TRPV4) and calcium-activated potassium channel 3 (KCa2.3) in endothelial cells. This interaction leads to increased vasodilation and reduced blood pressure, making this compound a promising candidate for treating hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNc-440 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

JNc-440 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of this compound with modified chemical properties .

Scientific Research Applications

JNc-440 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the interaction between TRPV4 and KCa2.3 channels.

    Biology: Investigated for its effects on endothelial cell function and vascular biology.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular diseases.

    Industry: Utilized in the development of new antihypertensive drugs and formulations .

Mechanism of Action

JNc-440 exerts its effects by enhancing the interaction between TRPV4 and KCa2.3 channels in endothelial cells. This interaction leads to increased calcium influx and activation of potassium channels, resulting in vasodilation and reduced blood pressure. The molecular targets and pathways involved include TRPV4, KCa2.3, and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to JNc-440 include:

Uniqueness of this compound

This compound is unique in its specific enhancement of the TRPV4-KCa2.3 interaction, which is distinct from other TRPV4 modulators that may target different pathways or have broader effects. This specificity makes this compound a valuable tool for studying the role of TRPV4-KCa2.3 interactions in vascular biology and hypertension .

Biological Activity

JNc-440, also known as GBT440 or voxelotor, is a small molecule therapeutic agent primarily developed for the treatment of sickle cell disease (SCD). This compound functions by increasing hemoglobin's affinity for oxygen, thereby preventing the polymerization of deoxygenated sickle hemoglobin, which is a key factor in the pathophysiology of SCD. The following sections will detail its biological activity, including mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound's Mechanism:

  • Oxygen Affinity: this compound enhances the oxygen-binding capacity of hemoglobin. By stabilizing the R-state (relaxed state) of hemoglobin, it reduces the likelihood of hemoglobin polymerization under low oxygen conditions, which is critical in preventing sickling of red blood cells .
  • Reduction of Hemolysis: The compound has been shown to decrease hemolysis markers, such as reticulocyte count and bilirubin levels, indicating reduced destruction of red blood cells in patients with SCD .

Table 1: Key Biological Activities of this compound

ActivityDescriptionReference
Increased Oxygen AffinityEnhances binding of oxygen to hemoglobin
Decreased HemolysisLowers levels of bilirubin and reticulocytes
Improvement in Clinical SymptomsReduces pain and fatigue in SCD patients

Case Studies

Several case studies have demonstrated the effectiveness of this compound in managing symptoms associated with SCD. For instance:

  • Patient Case Study : A 67-year-old male with severe anemia due to SCD received this compound through compassionate use. Post-treatment, his hemoglobin levels increased significantly, and he reported improvements in pain management and overall quality of life. Notably, his blood oxygen saturation improved from 86% to 96% over 65 weeks .
  • Clinical Trials : In a Phase 3 trial (HOPE study), patients treated with this compound exhibited significant reductions in vaso-occlusive crises and improvements in hemoglobin levels compared to placebo groups. The drug was well-tolerated with manageable side effects .

Table 2: Summary of Clinical Findings

Study TypeFindingsReference
Compassionate Use Case StudySignificant improvement in hemoglobin and reduced pain
Phase 3 HOPE TrialReduced vaso-occlusive crises; improved quality of life

Safety Profile

This compound has been generally well-tolerated among patients. The most common side effects reported include mild gastrointestinal disturbances, such as diarrhea, which were manageable upon dose adjustment. Long-term safety data continue to be collected as part of ongoing studies.

Table 3: Reported Side Effects

Side EffectSeverityManagement
DiarrheaGrade 2Dose adjustment
HeadacheMildSymptomatic treatment

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

VMRVWMQQRPXUQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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